1-Cyclobutylprop-2-yn-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylprop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-2-7(8)6-4-3-5-6/h1,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSNECIDHOEMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Cyclobutylprop-2-yn-1-one: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule containing a cyclobutyl ring, a ketone, and a terminal alkyne. Its unique structural features make it a valuable building block in organic synthesis and a molecule of interest for medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, spectroscopic signature, reactivity profile, and potential applications.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1466042-76-1) is an α,β-acetylenic ketone, commonly referred to as an ynone.[1][2] The structure combines the steric and conformational constraints of a cyclobutyl ring with the electrophilic and synthetically versatile nature of the propynone moiety. The sp-hybridized carbons of the alkyne and the sp²-hybridized carbonyl carbon create a conjugated system that dictates the molecule's reactivity.

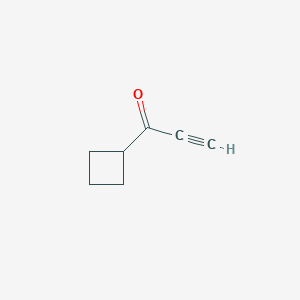

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1466042-76-1 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₈O | Sigma-Aldrich[1] |

| Molecular Weight | 108.14 g/mol | Calculated |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| InChI Key | LPSNECIDHOEMIE-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Storage Temperature | -10 °C | Sigma-Aldrich[1] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, several general and robust methods for ynone synthesis can be applied. These routes typically involve the coupling of a carboxylic acid derivative with a terminal alkyne or the oxidation of a propargyl alcohol.

Plausible Synthetic Routes

Two primary strategies stand out for the efficient construction of this molecule:

-

Acylation of an Ethynyl Organometallic Reagent: This classic approach involves the reaction of an activated cyclobutane carbonyl species, such as cyclobutanecarbonyl chloride, with an ethynyl nucleophile like ethynylmagnesium bromide or ethynyllithium. The precursor, cyclobutanecarboxylic acid, is readily prepared via the hydrolysis of 1-cyano-1-carboxycyclobutane or the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[3]

-

Palladium/Copper-Catalyzed Sonogashira-Type Coupling: Modern cross-coupling methodologies provide a direct and high-yielding route from carboxylic acids.[4] In this method, cyclobutanecarboxylic acid can be activated in situ and coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium and copper co-catalyst system. A subsequent deprotection step yields the target ynone.[4]

Synthetic Workflow Diagram:

Caption: Plausible synthetic pathways to this compound.

Exemplary Experimental Protocol (Route A)

This protocol is a representative, non-validated procedure based on established chemical principles for ynone synthesis.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclobutanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature, then heat to reflux for 2 hours until gas evolution ceases.

-

Remove the excess SOCl₂ by distillation under reduced pressure to yield crude cyclobutanecarbonyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound

-

Prepare the ethynyl Grignard reagent by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF, or use a commercially available solution of ethynylmagnesium bromide (2.2 eq).

-

In a separate flask, dissolve the crude cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the carbonyl chloride solution to -78 °C (dry ice/acetone bath).

-

Add the ethynylmagnesium bromide solution dropwise to the cooled carbonyl chloride solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization (Predicted)

No publicly available experimental spectra for this compound were identified. The following table outlines the expected spectroscopic characteristics based on its functional groups and data from analogous structures.[5]

| Technique | Expected Characteristics |

| ¹H-NMR (CDCl₃) | δ ~3.3-3.6 ppm (m, 1H, -CH -CO-); δ ~3.1 ppm (s, 1H, -C≡CH ); δ ~1.8-2.4 ppm (m, 6H, cyclobutyl -CH ₂-) |

| ¹³C-NMR (CDCl₃) | δ ~195-200 ppm (C =O); δ ~85-90 ppm (-C ≡CH); δ ~80-85 ppm (-C≡C H); δ ~45-50 ppm (-C H-CO-); δ ~20-30 ppm (cyclobutyl -C H₂-); δ ~18 ppm (cyclobutyl -C H₂-) |

| IR (neat, cm⁻¹) | ~3300 (sharp, ≡C-H stretch); ~2950 (C-H stretch); ~2100 (sharp, C≡C stretch); ~1680 (strong, C=O stretch) |

| Mass Spec (EI) | m/z = 108 (M⁺); 80 ([M-CO]⁺); 67 ([M-C₃H₃O]⁺); 55 (C₄H₇⁺, cyclobutyl fragment) |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its ynone functionality, which serves as a potent Michael acceptor and a substrate for various addition and cycloaddition reactions.[6][7]

-

Michael Addition: The β-alkynyl carbon is highly electrophilic and readily undergoes conjugate addition by a wide range of nucleophiles (e.g., amines, thiols, organocuprates), providing access to functionalized β-substituted enones.

-

Hydration: Acid-catalyzed hydration, often mediated by mercury(II) salts, follows Markovnikov's rule to yield 1-cyclobutylpropane-1,3-dione.[8][9] In contrast, hydroboration-oxidation provides the anti-Markovnikov aldehyde product after tautomerization.[10]

-

Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct complex heterocyclic and carbocyclic frameworks.

-

Reduction: The alkyne can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation with Pd/C.[6] The ketone can be reduced to a propargyl alcohol using reducing agents like sodium borohydride (NaBH₄).

Key Reaction Pathways Diagram:

Caption: Major reaction pathways for this compound.

Potential Applications in Research and Drug Development

This compound is a promising scaffold for the development of novel chemical entities due to its combination of a synthetically versatile alkyne and a metabolically robust, three-dimensional cyclobutyl group.

-

Medicinal Chemistry Scaffold: Ynones are present in various biologically active molecules. For instance, certain 1,3-diphenylprop-2-yn-1-one derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation research.[11] The cyclobutyl moiety in this compound can act as a bioisosteric replacement for aromatic rings, potentially improving pharmacokinetic properties like solubility and metabolic stability.[12]

-

Chemical Biology and "Click" Chemistry: The terminal alkyne serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the molecule to biomolecules, fluorescent tags, or solid supports, facilitating its use in chemical biology probes and diagnostics.

-

Intermediate in Complex Molecule Synthesis: The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The alkyne and ketone can be manipulated independently to build molecular complexity, making it a valuable intermediate for the synthesis of natural products and other complex organic targets.

Drug Discovery Workflow Integration:

Caption: Role of this compound in a drug discovery program.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: The compound should be stored at a temperature of -10 °C as recommended by suppliers.[1] Keep the container tightly sealed under an inert atmosphere to prevent degradation.

-

Hazards: While specific toxicity data is unavailable, ynones are reactive electrophiles and should be handled with care. Compounds with similar functionality may cause skin, eye, and respiratory irritation.[13]

Conclusion

This compound is a valuable and versatile chemical entity whose full potential is yet to be explored. Its combination of a strained carbocyclic ring and a reactive conjugated system provides a rich platform for synthetic innovation. The principles and data outlined in this guide offer a solid foundation for researchers looking to synthesize, modify, and apply this molecule in the fields of organic synthesis, medicinal chemistry, and materials science. Further investigation into its specific reactivity and biological profile is warranted and promises to yield exciting discoveries.

References

-

Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12544790, 1-Cyclobutylpropan-2-one. [Link]

-

Chemistry LibreTexts. 12.7: Electrophilic Addition Reactions of Alkynes. [Link]

-

JoVE. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]

-

Organic Chemistry Portal. Ketone synthesis by reaction (hydration) of alkynes. [Link]

-

Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86178457, 1-Cyclobutylpropane-1,2-dione. [Link]

-

Wang, L., et al. (2018). A general two-step one-pot synthesis process of ynones from α-keto acids and 1-iodoalkynes. RSC Advances, 8(52), 29801-29804. [Link]

-

The Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]

-

Reddy, R. S., et al. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Organic Letters, 16(17), 4516-4519. [Link]

-

Li, P., et al. (2020). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 44(2), 485-489. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8). [Link]

-

NIST. Ethanone, 1-cyclobutyl-. [Link]

-

LookChem. 1-cyclobutyl-2-(triphenylphosphoranylidene)ethan-1-one. [Link]

-

Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22953618, 1-Cyclobutyl-2-methylpropan-1-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76398, 1-Cyclobutylethan-1-one. [Link]

-

ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol 16 a. [Link]

-

Perumalsamy, H., et al. (2005). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 64986544, 1-Cyclobutyl-2-cyclopropylethanol. [Link]

-

Georganics. 2-[1-Methyl-2(prop-1-en-2-yl)cyclobutyl]ethan-1-ol. [Link]

-

precisionFDA. 1-CYCLOBUTYL-1-ETHYNYLETHANOL. [Link]

-

Defense Technical Information Center. 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy. [Link]

-

Organic Syntheses. 2-CYCLOHEXEN-1-ONE, 4-(HYDROXYMETHYL)-. [Link]

-

ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

-

Organic & Biomolecular Chemistry. An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade. [Link]

Sources

- 1. This compound | 1466042-76-1 [sigmaaldrich.com]

- 2. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Alkyne Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]

- 10. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-Cyclobutylpropan-2-one | C7H12O | CID 12544790 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Cyclobutylprop-2-yn-1-one: Technical Profile, Synthesis, and Application Guide

Topic: 1-Cyclobutylprop-2-yn-1-one CAS number and supplier availability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1466042-76-1) is a specialized

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Cyclobutyl ethynyl ketone; 1-Cyclobutyl-2-propyn-1-one |

| CAS Number | 1466042-76-1 |

| Molecular Formula | C |

| Molecular Weight | 108.14 g/mol |

| SMILES | C#CC(=O)C1CCC1 |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | ~160–165 °C (760 mmHg) |

| Storage Conditions | -20 °C, Inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO |

Note on CAS Confusion: Do not confuse with 1-cyclobutylpropan-2-one (Cyclobutyl methyl ketone, CAS 3019-25-8), which is the saturated analog lacking the alkyne functionality.

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of this compound. Method A is preferred for scalability and operational simplicity, while Method B is utilized when avoiding strong Lewis acids is necessary.

Method A: Friedel-Crafts Acylation of Bis(trimethylsilyl)acetylene (Scalable)

This method utilizes the reaction between cyclobutanecarbonyl chloride and bis(trimethylsilyl)acetylene (BTMSA), catalyzed by aluminum trichloride. It is the industry standard for generating sensitive ynones.

Protocol:

-

Activation: In a flame-dried flask under Argon, suspend anhydrous AlCl

(1.1 equiv) in dry Dichloromethane (DCM) . Cool to 0 °C. -

Acylation: Add Cyclobutanecarbonyl chloride (1.0 equiv) and Bis(trimethylsilyl)acetylene (1.0 equiv) dropwise simultaneously (or pre-mix) to the Lewis acid suspension, maintaining temperature < 5 °C.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2–3 hours. The intermediate formed is the TMS-protected ynone.

-

Quench & Desilylation: Pour the mixture into ice-water containing dilute HCl. The acidic quench often effects desilylation. If the TMS group persists (monitored by TLC), treat the crude organic layer with Borax (Na

B -

Purification: Extract with DCM, dry over MgSO

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Method B: Grignard Addition & Oxidation (Laboratory Scale)

Useful for small-scale preparation or when preserving delicate functional groups on the ring.

Protocol:

-

Addition: To a solution of Cyclobutanecarboxaldehyde in dry THF at -78 °C, add Ethynylmagnesium bromide (1.2 equiv). Warm to RT and stir for 2 hours.

-

Workup: Quench with sat. NH

Cl. Extract with ether to obtain 1-cyclobutylprop-2-yn-1-ol. -

Oxidation: Dissolve the alcohol in DCM. Add Dess-Martin Periodinane (DMP) (1.1 equiv) at 0 °C. Stir until conversion is complete (~1–2 h).

-

Purification: Filter through a celite pad and purify via chromatography.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for this compound. Method A (top) is preferred for scale; Method B (bottom) is preferred for high-fidelity lab synthesis.

Reactivity & Applications

Covalent Inhibition (Warhead Chemistry)

The this compound motif acts as a Michael acceptor. The electron-withdrawing carbonyl group activates the alkyne, making it susceptible to nucleophilic attack by cysteine residues in proteins.

-

Mechanism: Nucleophilic conjugate addition.

-

Selectivity: The steric bulk of the cyclobutyl group modulates reactivity, potentially improving selectivity compared to less hindered acrylamides or propynones.

Heterocycle Synthesis

This compound is a "linchpin" C3 synthon for constructing 5- and 6-membered heterocycles.

-

Pyrazoles: Reaction with hydrazines (NH

NH-R). -

Pyrimidines: Reaction with amidines.

-

Isoxazoles: Reaction with hydroxylamine.

Reactivity Diagram

Figure 2: Reactivity profile demonstrating the compound's utility in covalent drug discovery and heterocyclic synthesis.

Supplier Availability & Market Analysis

The compound is available from specialized building block suppliers. It is typically sold as a research chemical (For Research Use Only).

| Supplier | Catalog / SKU | Purity | Pack Size | Region |

| Sigma-Aldrich | 1466042-76-1 | 95%+ | Custom / Inquiry | Global |

| BLD Pharm | BD00789234 | 97% | 100mg, 1g | Global |

| Enamine | EN300-66042 | 95%+ | 1g, 5g | Europe/USA |

| ChemScene | CS-00892 | 98% | Custom Synthesis | USA/China |

| AchemBlock | P45812 (Related) | 97% | Inquiry | USA |

Procurement Note: Due to the reactivity of the terminal alkyne and ketone, suppliers often ship this compound on dry ice or require storage at -20 °C immediately upon receipt to prevent polymerization.

Handling & Stability

-

Stability: The cyclobutyl ring introduces strain, but the primary stability concern is the polymerization of the activated alkyne.

-

Storage: Store at -20 °C under an inert atmosphere (Argon). Avoid exposure to light.

-

Safety: Treat as a potential skin sensitizer and irritant (Michael acceptor). Use standard PPE (gloves, goggles, fume hood).

References

-

Sigma-Aldrich. Product Detail: this compound. Retrieved from

-

BLD Pharm. Material Safety Data Sheet: this compound. Retrieved from

- Organic Syntheses.Preparation of Trimethylsilylacetylene and derivatives. Coll. Vol. 8, p.609 (1993).

-

PubChem. Compound Summary: Cyclobutanecarbonyl chloride (Precursor). Retrieved from

-

Core.ac.uk. Utilisation de la chimie 'click' Diels-Alder. (Cites synthesis of this compound). Retrieved from

Bioisosteric Tuning of Covalent Warheads: Cyclobutyl vs. Phenyl Propargyl Ketones

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes principles of bioisosterism with covalent warhead design, specifically contrasting Phenyl Propargyl Ketones with their Cyclobutyl analogues.

Executive Summary

The strategic replacement of phenyl rings with saturated bioisosteres (the "Escape from Flatland") is a proven method to improve solubility and metabolic stability. However, when this replacement occurs adjacent to a reactive center—such as a propargyl ketone warhead targeting cysteine residues—the implications extend beyond physicochemical properties to alter electrophilic reactivity .

This guide details the transition from Phenyl Propargyl Ketones (PPK) to Cyclobutyl Propargyl Ketones (CPK). We demonstrate that while PPKs offer high reactivity via conjugated stabilization, CPKs provide a "tuned," milder electrophilicity profile with superior physicochemical parameters (

Structural & Physicochemical Rationale[1][2]

The "Escape from Flatland"

The phenyl ring is ubiquitous but suffers from planarity (poor solubility), lipophilicity (non-specific binding), and metabolic liability (CYP450 oxidation). The cyclobutyl ring acts as a scaffold mimetic but introduces critical vector changes.

| Feature | Phenyl Propargyl Ketone (PPK) | Cyclobutyl Propargyl Ketone (CPK) | Impact of Switch |

| Hybridization | Increases | ||

| Electronic Effect | Electron Withdrawing (Induction) / Donating (Resonance) | Electron Donating (+I Induction) | Reduces electrophilicity (See Section 3). |

| Lipophilicity | High (High LogP) | Moderate (Lower LogP) | Reduces non-specific protein binding. |

| Metabolism | High (Aromatic hydroxylation/Epoxidation) | Low (Ring strain, no aromatic oxidation) | Extends half-life ( |

| Geometry | Rigid, 180° vector (para) | Flexible, "Butterfly" conformation | Accesses novel IP space and binding pockets. |

Decision Framework

The following decision tree outlines when to deploy the Cyclobutyl bioisostere.

Caption: Strategic workflow for determining the necessity of Phenyl-to-Cyclobutyl bioisosteric replacement.

Reactivity Profiling: The Warhead Mechanism

The propargyl ketone moiety functions as a covalent trap, typically for non-catalytic cysteines, via a Michael Addition (1,4-addition). The nature of the group adjacent to the carbonyl (Phenyl vs. Cyclobutyl) dictates the reaction kinetics.

Electronic Modulation

-

Phenyl Effect (Conjugation): The phenyl ring conjugates with the carbonyl. While the phenyl group is inductively withdrawing, it can stabilize the intermediate enolate formed after thiolate attack via resonance. This generally makes PPKs faster/hotter electrophiles.

-

Cyclobutyl Effect (Induction): The cyclobutyl group exerts a positive inductive effect (+I) and lacks resonance capability. This destabilizes the developing negative charge on the oxygen/alpha-carbon during nucleophilic attack, making CPKs slower/milder electrophiles.

Implication: If your PPK lead shows off-target toxicity (promiscuity), switching to CPK is a logical step to "tame" the warhead while maintaining specific binding.

Caption: Mechanism of Cysteine Michael Addition to Propargyl Ketones. R-group electronics dictate the rate of the Transition State (TS).

Synthetic Methodology: The Weinreb Route

Direct addition of alkynyl nucleophiles to acid chlorides or esters often leads to over-addition (forming tertiary alcohols). The Weinreb Amide protocol is the requisite self-validating method for both Phenyl and Cyclobutyl analogues to ensure mono-addition.

Detailed Protocol (Cyclobutyl Propargyl Ketone)

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.2 equiv)

-

EDC·HCl (1.5 equiv), HOBt (1.5 equiv), NMM (3.0 equiv)

-

Ethynylmagnesium bromide (0.5 M in THF)

Step-by-Step Workflow:

-

Weinreb Amide Formation:

-

Dissolve cyclobutanecarboxylic acid in DCM (0.2 M).

-

Add NMM, EDC·HCl, and HOBt at 0°C. Stir 15 min.

-

Add N,O-Dimethylhydroxylamine HCl. Warm to RT and stir 12h.

-

Validation: TLC/LCMS should show complete conversion to the amide (

). -

Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry (

) and concentrate.

-

-

Grignard Addition (The Critical Step):

-

Dissolve the Weinreb amide in anhydrous THF (0.2 M) under Argon. Cool to -78°C .

-

Add Ethynylmagnesium bromide (1.5 equiv) dropwise over 30 mins.

-

Note: Maintaining -78°C is crucial to prevent side reactions, although the Weinreb intermediate is stable.

-

Stir at -78°C for 1h, then warm to 0°C for 30 min.

-

-

Quench & Isolation:

-

Quench with sat.

(aq) at 0°C. -

Extract with

(Ether is preferred over DCM for volatile propargyl ketones). -

Caution: Low MW propargyl ketones can be volatile. Do not apply high vacuum for extended periods.

-

Caption: Synthetic pathway utilizing the Weinreb Amide to prevent over-alkylation.

Experimental Validation Protocols

To validate the bioisosteric replacement, you must compare the kinetic reactivity and metabolic stability.

Glutathione (GSH) Reactivity Assay

This assay determines the second-order rate constant (

-

Preparation: Prepare 10 mM stock of Ketone (in DMSO) and 10 mM freshly prepared reduced GSH (in PBS, pH 7.4).

-

Incubation: Mix Ketone (50 µM final) and GSH (500 µM final, 10x excess) in PBS.

-

Monitoring: Inject onto HPLC/LCMS at t=0, 5, 15, 30, 60, 120 min.

-

Analysis: Monitor the disappearance of the parent Ketone peak.

-

Calculation: Plot

vs time. The slope is-

Expectation: PPK

min; CPK

-

Microsomal Stability (Metabolic Clearance)

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Concentration: 1 µM test compound.

-

Timepoints: 0, 5, 15, 30, 45 min.

-

Readout: LCMS/MS quantification of parent remaining.

-

Expectation: PPK often shows high intrinsic clearance (

) due to aromatic oxidation. CPK should show significantly reduced

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867–2870. [Link]

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of Cyclobutyl-Substituted Ynones

Introduction

In the landscape of modern medicinal chemistry and synthetic methodology, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and reactivity profiles is perpetual. Cyclobutyl-substituted ynones represent a fascinating, yet underexplored, class of compounds at the intersection of two highly reactive functionalities: the strained cyclobutane ring and the electrophilic ynone system. The inherent ring strain of the cyclobutane moiety, estimated at approximately 26 kcal/mol, profoundly influences the reactivity of adjacent functional groups, often enabling transformations that are not readily accessible with acyclic or larger ring systems.[1] This guide provides a comprehensive overview of the synthesis and reactivity of cyclobutyl-substituted ynones, offering insights for researchers, scientists, and drug development professionals aiming to leverage these unique building blocks in their synthetic endeavors.

The ynone functionality is a powerful and versatile component in organic synthesis, known for its participation in a wide array of transformations including conjugate additions, cycloadditions, and transition-metal-catalyzed couplings.[2] When appended to a cyclobutane ring, the resulting cyclobutyl-substituted ynone becomes a substrate for a unique confluence of reactivity, where the electronic and steric properties of the cyclobutyl group can modulate the inherent reactivity of the ynone, and the ynone can serve as a handle to initiate transformations within the cyclobutane ring itself. This guide will delve into the key facets of this interplay, providing a technical framework for the rational design and execution of synthetic strategies involving these intriguing molecules.

Synthesis of Cyclobutyl-Substituted Ynones

The construction of cyclobutyl-substituted ynones can be efficiently achieved through well-established methodologies for ynone synthesis, with the Sonogashira cross-coupling reaction being a particularly prominent and reliable approach.[3][4]

Acyl Sonogashira Cross-Coupling

The palladium and copper co-catalyzed coupling of a terminal alkyne with an acyl halide, known as the Acyl Sonogashira reaction, stands as a primary method for the synthesis of ynones.[5] For the synthesis of cyclobutyl-substituted ynones, this typically involves the reaction of cyclobutanecarbonyl chloride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The general transformation is depicted below:

Caption: General scheme for the synthesis of cyclobutyl-substituted ynones via Sonogashira coupling.

Recent advancements in Sonogashira couplings have also explored decarbonylative approaches, which could provide alternative routes to these structures.[6]

Reactivity Profile I: Cycloaddition Reactions

The conjugated system of the ynone, combined with the potential for ring strain release of the cyclobutyl group, makes these molecules excellent candidates for various cycloaddition reactions.

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a classic method for the formation of cyclobutane rings.[7][8] In the context of cyclobutyl-substituted ynones, the ynone's carbon-carbon triple bond can participate in [2+2] cycloadditions with alkenes, leading to the formation of highly substituted and structurally complex cyclobutene-containing frameworks. Additionally, tandem [2+2] cycloaddition/nucleophilic addition cascades have been observed with related yne-allenone systems, suggesting a rich potential for similar reactivity with cyclobutyl ynones.[9]

[3+2] Cycloadditions

Ynones are known to participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of alkynyl ketones with N-tosylimines, catalyzed by a Lewis base, can yield highly functionalized pyrrolidines.[10] Furthermore, the high reactivity of strained cyclobutenones in silver-catalyzed [3+2] cycloadditions with azomethine ylides to form azabicycles underscores the potential for the strained cyclobutyl ring to promote such transformations.[11]

Caption: Generalized [3+2] cycloaddition of a cyclobutyl-substituted ynone.

[4+2] Cycloadditions (Diels-Alder Reactions)

The role of ynones in Diels-Alder reactions can be multifaceted. While the triple bond is generally less reactive as a dienophile than a corresponding double bond, intramolecular [4+2] cycloadditions of conjugated ynones have been reported.[12] More interestingly, the related cyclobutenones are known to be exceptionally reactive dienophiles due to the release of ring strain upon cycloaddition.[11] This suggests that cyclobutyl-substituted ynones could be precursors to cyclobutenyl ynones, which would then be highly reactive in Diels-Alder reactions.

Reactivity Profile II: Nucleophilic Additions

The quintessential reactivity of ynones is their behavior as Michael acceptors in nucleophilic conjugate additions.[13] This reactivity is well-preserved in cyclobutyl-substituted ynones.

Conjugate (Michael) Addition

The β-carbon of the ynone is highly electrophilic and readily attacked by a wide range of soft nucleophiles.[14][15] This 1,4-conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

| Nucleophile Type | Example | Product Type |

| Carbon Nucleophiles | Grignard Reagents (with Cu(I)), Enolates | β-Substituted Enones |

| Nitrogen Nucleophiles | Amines, Azides | Enaminones, Triazoles |

| Oxygen Nucleophiles | Alcohols, Water | β-Alkoxyenones, 1,3-Diketones |

| Sulfur Nucleophiles | Thiols | β-Thioenones |

The steric bulk of the cyclobutyl group may influence the facial selectivity of the nucleophilic attack, offering a potential avenue for diastereocontrol in these additions.

Caption: Mechanism of nucleophilic conjugate addition to a cyclobutyl-substituted ynone.

Reactivity Profile III: Rearrangement Reactions

The presence of the strained cyclobutane ring in close proximity to the ketone functionality opens up a variety of unique rearrangement pathways.

Norrish-Yang Cyclization and C-C Cleavage

A particularly elegant transformation involves the photochemical Norrish-Yang cyclization of aryl cyclobutyl ketones to form bicyclo[1.1.1]pentan-2-ol intermediates.[16][17] These intermediates can then undergo a palladium-catalyzed carbon-carbon bond cleavage and functionalization, leading to the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones.[16][17] This two-step sequence allows for the functionalization of the cyclobutane ring at the C3 position with a range of aryl, heteroaryl, alkenyl, and alkynyl groups.

Ring Strain-Driven Rearrangements

Analogy with cyclobutenone chemistry suggests that cyclobutyl-substituted ynones could undergo rearrangements driven by the release of ring strain. For instance, thermal or transition-metal-catalyzed ring-opening of the cyclobutane could lead to linear, unsaturated ketone products. The thermolysis of certain cyclobutenones is known to proceed via an electrocyclic ring opening to form highly reactive vinylketenes, which can then undergo further transformations.[18][19]

Baeyer-Villiger Oxidation

The ketone moiety of cyclobutyl-substituted ynones can undergo a Baeyer-Villiger oxidation to yield a lactone.[20] In this rearrangement, the migratory aptitude of the adjacent groups determines the regioselectivity. For a cyclobutyl ketone, the cyclobutyl group has a higher migratory aptitude than a methyl group, but lower than a more substituted alkyl or phenyl group. This reaction provides a route to ring-expanded, seven-membered lactones containing an alkyne functionality.

Gold-Catalyzed 1,3-Transposition

A known rearrangement specific to ynones is the gold-catalyzed 1,3-transposition, which can interconvert regioisomeric ynones.[21] This thermodynamically controlled process could be employed to isomerize cyclobutyl-substituted ynones, potentially providing access to less stable isomers.

Experimental Protocol: Synthesis of 1-Cyclobutyl-3-phenylprop-2-yn-1-one

This protocol describes a representative synthesis of a cyclobutyl-substituted ynone via an Acyl Sonogashira cross-coupling reaction.

Materials:

-

Cyclobutanecarbonyl chloride (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (2 mol%)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%).

-

Add anhydrous THF via syringe, followed by triethylamine (2.5 equiv).

-

Add phenylacetylene (1.1 equiv) to the stirred solution.

-

Slowly add a solution of cyclobutanecarbonyl chloride (1.0 equiv) in anhydrous THF to the reaction mixture over 15 minutes.

-

Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-cyclobutyl-3-phenylprop-2-yn-1-one.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium and copper catalysts are sensitive to oxidation, and the acetylide intermediate is reactive towards oxygen. An inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and side reactions.

-

Anhydrous Conditions: Moisture can react with the acyl chloride and the organometallic intermediates, leading to reduced yields.

-

Copper(I) Co-catalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, a key step in the catalytic cycle.

-

Triethylamine: The amine base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and it neutralizes the HCl that is formed as a byproduct of the reaction.

Conclusion

Cyclobutyl-substituted ynones are a promising class of molecules that offer a rich and diverse reactivity profile. The interplay between the strained four-membered ring and the versatile ynone functionality provides a platform for the development of novel synthetic methodologies and the construction of complex molecular architectures. From cycloaddition and nucleophilic addition reactions that leverage the electrophilicity of the ynone, to unique rearrangement pathways initiated by the ketone or driven by the release of ring strain, these compounds are poised to become valuable tools for synthetic and medicinal chemists. This guide has provided a foundational understanding of their synthesis and reactivity, with the aim of inspiring further exploration into this exciting area of organic chemistry.

References

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. [Link]

-

Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

-

Rearrangements of Cyclobutenones. Synthesis of N-Methyl-7,8-dihydrobenzophenanthridine-9,12-diols and Related Compounds - The Journal of Organic Chemistry. ACS Figshare. [Link]

-

Atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. PMC. [Link]

-

Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. ePrints Soton. [Link]

-

Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. [Link]

-

Rearrangement Reactions. Wiley-VCH. [Link]

-

Cycloaddition of Alkynyl Ketones with N-Tosylimines Catalyzed by Bu3P and DMAP: Synthesis of Highly Functionalized Pyrrolidines and Azetidines. Organic Chemistry Portal. [Link]

-

Formal enephosphane plus ynone [3+2] cycloaddition in the presence of stoichiometric B(C6F5)3. ResearchGate. [Link]

-

Synthesis of cyclised compounds from alkynyl ketone derivatives. ResearchGate. [Link]

-

Gold-Catalyzed 1,3-Transposition of Ynones. Journal of the American Chemical Society. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. University of Ottawa. [Link]

-

Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. Royal Society of Chemistry. [Link]

-

Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions. [Link]

-

Decarbonylative Sonogashira Cross-Couplings. Thieme. [Link]

-

I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHE. DSpace@MIT. [Link]

-

Sonogashira Coupling. OpenOChem Learn. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Nucleophilic conjugate addition. Wikipedia. [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed. [Link]

-

Cycloaddition Reactions. Fiveable. [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews (ACS Publications). [Link]

-

Tandem reactions of ynones with nucleophiles via conjugate addition. ResearchGate. [Link]

-

4-Cyclobutylbut-3-en-2-one. PubChem - NIH. [Link]

-

Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. organicreactions.org [organicreactions.org]

- 8. fiveable.me [fiveable.me]

- 9. Atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Cycloaddition of Alkynyl Ketones with N-Tosylimines Catalyzed by Bu3P and DMAP: Synthesis of Highly Functionalized Pyrrolidines and Azetidines [organic-chemistry.org]

- 11. Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 14. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. acs.figshare.com [acs.figshare.com]

- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of Cycloalkyl Alkynyl Ketones: A Comparative Technical Guide

Topic: Thermodynamic Stability of 1-Cyclobutylprop-2-yn-1-one vs. Cyclopropyl Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Core Directive

In the landscape of covalent drug discovery, the "warhead" moiety dictates both potency and shelf-life. This guide provides a rigorous technical analysis comparing This compound (CB-ynone) with its lower homolog, 1-Cyclopropylprop-2-yn-1-one (CP-ynone) .

While both molecules share the reactive prop-2-yn-1-one (acetylenic ketone) core, their thermodynamic profiles diverge significantly due to the unique electronic properties of the cycloalkyl rings. This guide asserts that while CP-ynone possesses higher theoretical ring strain, it exhibits superior thermodynamic stability relative to CB-ynone due to unique

Theoretical Framework: Electronic & Conformational Analysis

To understand the stability differences, we must move beyond simple ring strain calculations and analyze the orbital interactions between the ring and the ynone system.

The Ring Strain Misconception

A common error is assuming stability correlates linearly with ring strain energy (SE).

The values are nearly identical. However, the source of the strain differs.[3] Cyclopropane strain is primarily angular (Baeyer strain) , whereas cyclobutane strain is dominated by torsional (Pitzer strain) interactions due to eclipsing hydrogens in the planar conformation (relieved by puckering).

The Walsh Orbital Stabilization (The "CP Effect")

The cyclopropyl group is not merely a steric bulk; it is an electronic donor.

-

Mechanism: The C-C bonds in cyclopropane possess high p-character (

-like). These orbitals (Walsh orbitals) can overlap with the adjacent -

Conformation: This overlap forces the CP-ynone into a bisected conformation , where the plane of the ring is perpendicular to the plane of the carbonyl.

-

Result: This creates a conjugated system (

), delocalizing electron density and lowering the enthalpy of formation (

Contrast with Cyclobutane:

The cyclobutyl ring exists in a puckered "butterfly" conformation to relieve torsional strain. It lacks orbitals capable of significant overlap with the carbonyl

Decomposition Pathways & Stability Risks

Both molecules are high-energy electrophiles (Michael acceptors). Decomposition occurs via three primary vectors.

Vector A: 1,4-Michael Addition (Polymerization)

The primary decomposition mode for neat material.

-

Mechanism: Nucleophilic attack (trace water, base, or self-reaction) at the

-carbon of the alkyne. -

Comparison: The CP-ynone is less electrophilic at the

-carbon due to the electron-donating effect of the cyclopropyl ring (reducing the partial positive charge). CB-ynone , lacking this donation, is a "hotter" electrophile and more prone to spontaneous polymerization.

Vector B: Hydration[5]

-

Product:

-diketones (via enol tautomerization). -

Risk: High in non-anhydrous solvents.

Vector C: Ring Opening (Acid Catalyzed)

-

CP-ynone Risk: High. Under strong acidic conditions (e.g., HCl in MeOH), the conjugative stabilization backfires, facilitating ring opening to form homoallylic halides.

-

CB-ynone Risk: Moderate. Ring opening is slower as it lacks the driving force of the Walsh orbital overlap, though the ring is still strained.

Visualization: Decomposition Logic

Figure 1: Primary decomposition vectors. Note that while CP-ynone is prone to specific acid-catalyzed ring opening, CB-ynone is more prone to general polymerization due to higher electrophilicity.

Experimental Validation Protocols

To validate the stability claims in your specific matrix, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Assessment (Isothermal Stress)

Purpose: Determine kinetic rate constants (

-

Preparation: Dissolve ynone (20 mM) in deuterated solvent (DMSO-

for polar aprotic modeling, CDCl -

Internal Standard: Add 1,3,5-trimethoxybenzene (inert standard) at 5 mM.

-

Incubation: Heat samples in sealed NMR tubes at 40°C, 50°C, and 60°C.

-

Data Acquisition: Acquire

H-NMR spectra at t=0, 1, 4, 8, 24, and 48 hours. -

Analysis: Integrate the alkyne proton signal relative to the internal standard. Plot

vs. time.-

Success Criterion: Linearity (

) indicates first-order decomposition. -

Prediction:CB-ynone will show a steeper slope (faster

) than CP-ynone .

-

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Determine thermal safety limits and onset of runaway polymerization.

-

Sample: 2–5 mg of neat liquid/solid in a gold-plated high-pressure crucible (to contain volatiles).

-

Ramp: 5°C/min from 25°C to 300°C.

-

Output: Measure

(onset temperature of exotherm) and-

Critical Threshold: A

C indicates a material requiring cold storage (-20°C). -

Prediction: Both will exhibit strong exotherms (alkyne polymerization). CP-ynone is expected to have a higher

(more stable) by 10–15°C.

-

Comparative Data Summary

| Feature | 1-Cyclopropylprop-2-yn-1-one (CP) | This compound (CB) | Impact on Drug Dev |

| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | Negligible difference. |

| Electronic State | Conjugated (Bisected) | Isolated (Puckered) | CP is more stable. |

| Electrophilicity | Moderate (Donated density) | High (No donation) | CB is more reactive (potential toxicity). |

| Acid Stability | Low (Ring opening risk) | Moderate | CP requires careful handling in acidic workups. |

| Storage | 2-8°C (Stable for months) | -20°C (Polymerization risk) | CB requires stricter cold chain. |

Synthetic Implications & Handling

Workflow for Synthesis Integration

When incorporating these warheads into a scaffold:

-

Synthesis: Use the Weinreb Amide route. React cyclopropyl/cyclobutyl magnesium bromide with N-methoxy-N-methyl-prop-2-ynamide. This avoids the harsh conditions of oxidizing propargylic alcohols.

-

Purification: Avoid silica gel for CP-ynone if possible (acidity causes ring opening). Use neutral alumina or distillation. CB-ynone is generally silica-compatible but should be eluted quickly to avoid on-column polymerization.

-

Storage: Store as a solution (e.g., 10% in DCM or Toluene) rather than neat oil to mitigate intermolecular polymerization.

Figure 2: Recommended synthetic workflow emphasizing pH control for CP-ynone.

References

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Link

-

Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179–190. Link

-

Diederich, F., & Stang, P. J. (Eds.).[4] (2008). Modern Acetylene Chemistry. Wiley-VCH. (Foundational text on ynone reactivity and stability). Link

-

Pietruszka, J. (2003). Synthesis and properties of cyclopropyl ketones. Chemical Reviews, 103(4), 1051–1070. Link

-

BenchChem. (2025).[5] Technical Data: 1-Cyclopropylprop-2-yn-1-one (CAS 1088610-48-3).[6] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Cyclopropylprop-2-yn-1-one | C6H6O | CID 65576866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyclobutane-Functionalized Michael Acceptors: A Technical Guide to Strained Covalent Warheads

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the paradigm of drug discovery from purely non-covalent occupancy to irreversible or reversible-covalent functionalization. While acrylamides remain the industry standard, their indiscriminate reactivity with off-target thiols (glutathione sponge effect) limits their therapeutic index.

Cyclobutane-functionalized Michael acceptors represent a frontier in "tunable" electrophiles. By harnessing the ~26 kcal/mol ring strain of the cyclobutane scaffold, these warheads offer distinct advantages:

-

Metabolic Stability: The rigid, puckered conformation of cyclobutane resists oxidative metabolism better than flexible alkyl chains.

-

Tunable Reactivity: Strained systems like bicyclo[1.1.0]butanes (BCBs) and cyclobutenones allow for precise modulation of electrophilicity, often reacting only within the catalytic pocket of the target protein.

-

Novel Chemical Space: They generate sp³-rich, 3D-defined adducts upon reaction, contrasting with the planar adducts of traditional Michael acceptors.

This guide details the design, synthesis, and characterization of these warheads, focusing on Intrinsic Strained Electrophiles (where the ring reacts) and Scaffolded Systems (where the ring directs reactivity).

Part 1: The Chemistry of Strain & Classification

Why Cyclobutane?

Unlike planar aromatic rings or flexible alkyl linkers, the cyclobutane ring exists in a "puckered" conformation (dihedral angle ~25–35°). This geometry provides a unique vector for displaying pharmacophores. More importantly, when the Michael acceptor is embedded within or fused to this ring, the relief of ring strain upon nucleophilic attack drives the reaction, a mechanism distinct from orbital overlap control in linear systems.

Classification of Warheads

| Class | Warhead Type | Mechanism of Action | Key Advantage |

| A | Bicyclobutanes (BCBs) | Strain-Release Alkylation. Nucleophile attacks bridgehead carbon; central C-C bond breaks to form a cyclobutane adduct. | High selectivity; "spring-loaded" reactivity that is inert to GSH but reactive in active sites. |

| B | Cyclobutenones | Conjugate Addition. 1,4-addition to the strained enone system. | High electrophilicity; compact size allows access to cryptic pockets. |

| C | Cyclobutyl-Acrylamides | Scaffolded Michael Addition. Acrylamide attached to a cyclobutane ring. | Improved metabolic stability and entropy-favored binding compared to linear chains. |

Part 2: Mechanism of Action & Signaling

The following diagram illustrates the divergent reaction pathways of standard acrylamides versus the strain-release mechanism of Bicyclobutanes (BCBs).

Caption: Comparative reaction pathways. BCBs utilize strain release to drive formation of a rigid cyclobutane adduct, whereas acrylamides rely on orbital alignment.

Part 3: Detailed Experimental Protocols

Synthesis of Bicyclobutane (BCB) Amides

Context: BCB amides are the gold standard for "tunable" covalent inhibition, as demonstrated in BTK inhibitors.

Objective: Synthesize a 1,3-disubstituted BCB amide from commercially available starting materials.

Reagents:

Protocol (Self-Validating Workflow):

-

Precursor Synthesis (1-(Phenylsulfonyl)bicyclobutane):

-

Dissolve phenyl methyl sulfone (1.0 equiv) in dry THF at -78°C.

-

Add n-BuLi (1.0 equiv) dropwise. Stir for 30 min.

-

Add epichlorohydrin (1.0 equiv). Warm to 0°C and stir for 2h.

-

Validation Point: TLC should show disappearance of sulfone.

-

Treat with NaNH₂ (2.0 equiv) in liquid ammonia or LiHMDS in THF to effect the double cyclization.

-

Yield: ~60-70%. Note: This intermediate is stable and can be stored.

-

-

Amide Coupling (The "Warhead" Installation):

-

Activation: React 1-(phenylsulfonyl)bicyclobutane with Mg/MeOH or use a radical trifluoromethylation route if functionalizing the bridgehead.

-

Alternative Route (Carboxylic Acid): Start from 3-oxocyclobutane-1-carboxylic acid.[2]

-

Convert to acid chloride (Oxalyl chloride, DMF cat., DCM).

-

React with amine (R-NH₂) to form the amide.

-

Key Step: Intramolecular displacement to form the BCB skeleton is often achieved via 1,3-gamma-silyl elimination or direct base-mediated closure of 3-leaving-group-cyclobutanes.

-

-

Preferred Modern Route (Tokunaga et al., JACS 2020): Use BCB-carboxylic acid (commercially available or synthesized via Wiberg protocol).

-

Couple BCB-COOH with Amine using HATU/DIPEA in DMF at 0°C.

-

Critical Check: Maintain temperature <0°C to prevent ring opening during coupling.

-

-

Purification:

-

Flash chromatography on silica gel (neutralized with 1% Et₃N). BCBs are acid-sensitive.

-

Kinetic Reactivity Assay (GSH vs. Protein)

Context: To prove the "tunability" and selectivity over standard acrylamides.

Materials:

-

Test Compound (10 mM in DMSO)

-

Glutathione (GSH) (reduced, 100 mM in water)

-

N-Acetyl Cysteine (NAC)

-

LC-MS grade acetonitrile and water

Protocol:

-

Incubation: Prepare a solution of Test Compound (50 µM) and GSH (5 mM, 100-fold excess) in PBS buffer (pH 7.4) at 37°C.[3]

-

Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately quench with 50 µL of 1% Formic Acid in MeCN.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion [M+H]+ and the appearance of the GSH-adduct [M+GSH+H]+.

-

Calculation: Plot ln([Compound]/[Compound]₀) vs. time. The slope =

. Calculate second-order rate constant

Validation Criteria:

-

Acrylamide Control:

should be ~0.5 - 2.0 M⁻¹s⁻¹. -

BCB Target:

should be < 0.01 M⁻¹s⁻¹ (indicating metabolic stability) but show >50% labeling of the target protein in proteomic assays.

Part 4: Comparative Data Analysis

The following table summarizes the physicochemical and reactive properties of cyclobutane-functionalized warheads compared to standard acrylamides.

| Feature | Acrylamide (Standard) | Bicyclobutane (BCB) | Cyclobutenone |

| Electrophilicity | Moderate | Low (Tunable) | High |

| GSH Half-life (t½) | < 60 min (often) | > 24 hours | < 30 min |

| Selectivity | Low (Reacts with many thiols) | High (Cysteine-specific) | Moderate |

| Adduct Geometry | Planar, flexible | 3D, Rigid Cyclobutane | Rigid Cyclobutanone |

| Metabolic Liability | Michael addition by GSH transferases | Low (Resistant to GSTs) | Moderate |

| Key Application | Kinase Inhibitors (e.g., Ibrutinib) | BTK, KRAS (G12C) | MurA Inhibitors |

Part 5: Future Outlook & Bioorthogonal Applications

Beyond inhibition, cyclobutane-functionalized acceptors are emerging as tools for bioorthogonal chemistry . The strain-release mechanism can be triggered not just by cysteine, but by specific tetrazines or light (photochemical opening), allowing for:

-

Pro-drug strategies: Warhead activation only at the tumor site.

-

Probe development: "Turn-on" fluorescence upon ring opening.

References

-

Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. Source: Journal of the American Chemical Society, 2020.[4] URL:[Link] Significance:[1][3][5] Establishes BCB amides as a new class of covalent warheads with superior selectivity profiles compared to acrylamides.

-

A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction. Source: Journal of the American Chemical Society, 2011.[6] URL:[Link] Significance:[1][5] Provides the fundamental synthetic route for accessing polysubstituted cyclobutenone warheads.

-

Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Source: Chemical Science, 2022. URL:[Link] Significance: A comprehensive review of the reactivity, synthesis, and application of BCBs in chemical biology.

-

Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors. Source: Pharmaceuticals, 2020. URL:[Link] Significance: Demonstrates the application of cyclobutenaminones as antimicrobial agents targeting specific cysteine residues.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis [ouci.dntb.gov.ua]

- 6. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]

1-Cyclobutylprop-2-yn-1-one: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Synthetic Methodologies

Executive Summary

As a Senior Application Scientist, I have observed that terminal alkynyl ketones (ynones) are indispensable building blocks in modern drug discovery and materials science. 1-Cyclobutylprop-2-yn-1-one (CAS: 1466042-76-1) is a highly reactive, structurally unique ynone that combines the potent electrophilicity of a conjugated alkyne with the distinct steric and conformational properties of a cyclobutyl ring. This whitepaper provides an in-depth analysis of its physical constants, mechanistic behavior, and validated synthetic protocols. It is designed to equip researchers with the foundational knowledge required to leverage this compound in complex syntheses, such as Diels-Alder cycloadditions and "click" chemistry[1].

Physicochemical Profiling and Structural Constants

Understanding the physical constants of this compound is critical for proper handling, reaction design, and storage. The compound exists as a colorless liquid at room temperature[1]. The presence of the terminal alkyne is readily identifiable via FTIR spectroscopy, typically exhibiting a sharp terminal C-H stretch around 3252 cm⁻¹ and an aliphatic C-H stretch around 2987 cm⁻¹[1].

Table 1: Physical and Chemical Constants of this compound

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 1466042-76-1 |

| Molecular Formula | C7H8O |

| Molecular Weight | 108.14 g/mol |

| MDL Number | MFCD21263108 |

| Physical State | Liquid (Colorless oil)[1] |

| SMILES | C#CC(C1CCC1)=O[2] |

| Storage Temperature | -10 °C (Requires cold-chain/ice pack transport) |

Chemical Reactivity & Mechanistic Insights

The structural architecture of this compound dictates its high reactivity. The carbonyl group withdraws electron density from the adjacent alkyne, rendering the β-carbon exceptionally electrophilic.

-

Steric Influence: The cyclobutyl ring introduces a moderate steric shield that is less bulky than a cyclohexyl group but more conformationally rigid than an acyclic alkyl chain. This influences facial selectivity during nucleophilic attack.

-

Dienophile & Click Hub: The electron-deficient alkyne is an elite dienophile for inverse-demand Diels-Alder reactions and a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Divergent reactivity pathways of this compound in synthetic chemistry.

Experimental Methodology: Synthesis and Isolation

Synthesizing terminal ynones requires careful selection of oxidants to prevent the oxidative cleavage of the alkyne. The following self-validating protocol utilizes a two-step Grignard addition followed by a mild Dess-Martin Periodinane (DMP) oxidation.

Workflow for the synthesis of this compound via mild oxidation.

Step-by-Step Protocol

Causality Note: We avoid harsh oxidants like Jones reagent (CrO₃/H₂SO₄) here because the strongly acidic, aqueous conditions often lead to hydration of the alkyne or complete cleavage to the carboxylic acid. DMP ensures a clean, anhydrous transformation.

Step 1: Preparation of the Propargylic Alcohol

-

Flame-dry a 100 mL round-bottom flask under an inert Argon atmosphere.

-

Dissolve cyclobutanecarboxaldehyde (10.0 mmol) in 20 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.

-

Add ethynylmagnesium bromide (0.5 M in THF, 12.0 mmol) dropwise over 15 minutes. Self-Validation: The reaction temperature must not exceed 5 °C to prevent side reactions.

-

Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-cyclobutylprop-2-yn-1-ol.

Step 2: Mild Oxidation to the Ynone

-

Dissolve the crude alcohol in 30 mL of anhydrous CH₂Cl₂ and cool to 0 °C.

-

Add Dess-Martin Periodinane (11.0 mmol) in small portions.

-

Stir the suspension at room temperature. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar alcohol spot and the appearance of a UV-active, less polar spot confirms successful oxidation.

-

Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (20 mL). Causality Note: Na₂S₂O₃ rapidly reduces unreacted DMP, preventing oxidative cleavage of the terminal alkyne during the concentration phase.

-

Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate this compound as a colorless liquid[1].

Handling, Storage, and Degradation Pathways

The physical constants dictate strict storage parameters. As a liquid with a molecular weight of 108.14 g/mol , this compound possesses moderate volatility. More critically, the conjugated ynone system is kinetically unstable at ambient temperatures over prolonged periods.

-

Storage Causality: It must be stored at -10 °C and shipped via cold-chain (ice pack). At room temperature, trace impurities (such as ambient moisture or trace metals) can catalyze the hydration of the alkyne or initiate spontaneous polymerization.

-

Handling: All transfers should be conducted using air-free techniques (Schlenk line or glovebox) if the reagent is to be stored long-term. Atmospheric water can act as a nucleophile in a slow Michael addition across the activated triple bond, leading to degradation.

Conclusion

This compound is a highly versatile, electrophilic building block. By understanding its physical constants—specifically its requirement for sub-zero storage—and mastering its mild synthesis and reactivity profile, researchers can effectively deploy this ynone in the construction of complex heterocycles and advanced pharmaceutical intermediates.

References

-

CORE. "Utilisation de la chimie ''click'' Diels-Alder pour la synthèse de bioconjugués". CORE.[Link]

Sources

Methodological & Application

Synthesis of 1-Cyclobutylprop-2-yn-1-one via Grignard addition to cyclobutanecarbonyl chloride

Via Copper-Mediated Acylation of Trimethylsilylethynylmagnesium Bromide

Executive Summary & Strategic Rationale

The synthesis of 1-cyclobutylprop-2-yn-1-one (cyclobutyl ethynyl ketone) presents a classic chemoselectivity challenge in organic synthesis. While the direct addition of Grignard reagents to acid chlorides is a textbook pathway, it is notoriously prone to "over-addition," yielding the tertiary alcohol (1,1-di-substituted alcohol) rather than the desired ketone. This occurs because the intermediate ketone is often more electrophilic than the starting acid chloride, leading to a second nucleophilic attack.

For drug development applications where purity and yield are paramount, this Application Note details a modified nucleophilic acylation protocol . We utilize Trimethylsilylethynylmagnesium bromide in the presence of a Copper(I) Chloride (CuCl) catalyst.

Key Technical Advantages:

-

Chemoselectivity: The in-situ generation of an organocuprate species prevents reaction with the formed ketone, halting the sequence at the desired ynone stage.[1]

-

Steric & Protic Protection: The use of the Trimethylsilyl (TMS) protecting group prevents deprotonation of the terminal alkyne and provides steric bulk to further discourage over-addition.

-

Safety: This protocol mitigates the risks associated with handling naked ethynyl Grignard reagents, which are prone to disproportionation and instability.

Mechanistic Insight & Reaction Pathway[3]

To achieve high fidelity, we bypass the direct Grignard addition in favor of a transmetallation pathway. The magnesium species is transmetallated to copper, forming a less reactive, more selective nucleophile (organocuprate character) that reacts via an oxidative addition/reductive elimination cycle or a nucleophilic substitution that is kinetically slow toward ketones.[2]

2.1 Reaction Scheme Visualization

Figure 1: Strategic workflow for the copper-catalyzed synthesis of cyclobutyl ynones, highlighting the kinetic stop at the ketone stage.

Experimental Protocol

Safety Warning: Cyclobutanecarbonyl chloride is a lachrymator and corrosive. Grignard reagents are pyrophoric. Acetylenic compounds can be explosive. Perform all operations in a fume hood behind a blast shield.

3.1 Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Cyclobutanecarbonyl chloride | 1.0 | Electrophile | Distill prior to use if yellow/impure. |

| Ethynyltrimethylsilane | 1.2 | Nucleophile Precursor | Use TMS-protected alkyne for selectivity. |

| Ethylmagnesium bromide | 1.15 | Base/Exchange | 3.0 M in Et2O (Commercial).[2] |

| Copper(I) Chloride (CuCl) | 0.10 | Catalyst | Must be anhydrous/white.[2] Green CuCl is oxidized. |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free.[2] |

| Methanol / K2CO3 | Excess | Deprotection | For step 2. |

3.2 Step 1: Preparation of TMS-Ethynylmagnesium Bromide

Note: While commercially available, fresh preparation is recommended for titer accuracy.[2]

-

Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge flask with Ethynyltrimethylsilane (1.2 equiv) and anhydrous THF (0.5 M concentration relative to alkyne). Cool to 0°C.[3][4][5]

-

Grignard Exchange: Dropwise add Ethylmagnesium bromide (1.15 equiv) over 15 minutes.

-

Observation: Ethane gas evolution will occur. Ensure proper venting.

-

-

Maturation: Allow the solution to warm to Room Temperature (RT) and stir for 30 minutes to ensure complete formation of TMS-C≡C-MgBr.

3.3 Step 2: Copper-Catalyzed Acylation[2]

-

Catalyst Addition: Cool the Grignard solution back to -78°C (Dry ice/Acetone bath). Add CuCl (10 mol%) in one portion.

-

Note: The solution may change color (often yellow/brown) indicating organocuprate formation.

-

-

Electrophile Addition: Dissolve Cyclobutanecarbonyl chloride (1.0 equiv) in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature below -70°C.

-

Critical Control Point: Slow addition is crucial to maintain the excess of the organometallic species relative to the local concentration of acid chloride, though the copper mechanism mitigates the risk of double addition.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS.[2] The TMS-protected ynone is stable.

-

3.4 Step 3: Quench & Desilylation[2]

-

Quench: Quench the reaction at 0°C with saturated aqueous NH4Cl (exothermic).

-

Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate carefully (product is volatile).[2]

-

Desilylation (One-Pot Option): Redissolve the crude TMS-ynone in MeOH. Add K2CO3 (0.5 equiv) and stir at 0°C for 30 minutes.

-

Check: TLC should show the disappearance of the higher Rf TMS-ynone and appearance of the terminal ynone.

-

-

Final Purification: Dilute with water, extract with Pentane/Et2O (1:1). Concentrate and purify via silica gel flash chromatography (0-5% Et2O in Pentane).

Data Validation & Expected Results

Successful synthesis is validated by the following spectroscopic signatures.

| Analytical Method | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Terminal alkyne proton (C≡C-H ).[2] | |

| 1H NMR (CDCl3) | Cyclobutyl methine proton adjacent to Carbonyl.[2] | |

| 13C NMR | Ketone Carbonyl (C=O).[2] | |

| 13C NMR | Alkyne carbons.[2] | |

| IR Spectroscopy | ~2090 cm⁻¹ | Alkyne C≡C stretch (weak/sharp).[2] |

| IR Spectroscopy | ~1670-1680 cm⁻¹ | Conjugated Ketone C=O stretch. |

Common Failure Modes:

-

Tertiary Alcohol Formation: Indicated by lack of Carbonyl signal in 13C NMR and presence of broad OH stretch in IR. Cause: Lack of CuCl catalyst or temperature too high during addition.

-

Michael Addition: Nucleophiles attacking the

-carbon of the ynone. Prevention:[2][6][7] Ensure complete quench before concentration; avoid strong bases during workup.

References

-

Wang, B., Bonin, M., & Micouin, L. (2005).[2][5] A Straightforward Synthesis of Ynones by Reaction of Dimethylalkynylaluminum Reagents with Acid Chlorides.[5] Journal of Organic Chemistry, 70(15), 6126–6128.[2] Link[2]

- Context: Establishes the difficulty of direct acylation and offers organoaluminum alternatives, validating the need for transmetallation str

-

Wang, X.-J., et al. (2005).[2][8] Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.[7][8] Organic Letters, 7(25), 5593–5595.[2] Link[2]

- Context: Demonstrates the use of additives/ligands to control Grignard reactivity and stop

-

Posner, G. H., & Whitten, C. E. (1976).[2] Secondary and Tertiary Alkyl Ketones from Carboxylic Acid Chlorides and Lithium Phenylthio(alkyl)cuprate Reagents.[2] Organic Syntheses, 55, 122.[2] Link[2]

-

Context: Foundational text on using copper reagents (organocuprates) to synthesize ketones from acid chlorides chemoselectively.[2]

-

-

Logue, M. W., & Moore, G. L. (1975).[2] Preparation of Alkynyl Ketones from Acid Chlorides.[8][9] Journal of Organic Chemistry, 40(1), 131–132.[2]

- Context: Discusses the specific challenges of ynone synthesis and palladium/copper c

-

BenchChem Application Note. (2025). Ethynylmagnesium Bromide in Flow Chemistry. Link[2]

- Context: Highlights modern safety protocols for handling ethynyl Grignard reagents.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Straightforward Synthesis of Ynones by Reaction of Dimethylalkynylaluminum Reagents with Acid Chlorides [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Oxidation protocols for 1-cyclobutylprop-2-yn-1-ol to 1-Cyclobutylprop-2-yn-1-one

Application Notes & Protocols: Selective Oxidation of 1-Cyclobutylprop-2-yn-1-ol

Introduction: The Synthetic Value of α,β-Acetylenic Ketones